8-bromo-2,3,4,9-tetrahydro-1H-carbazole
CAS No.:
Cat. No.: VC17667369
Molecular Formula: C12H12BrN
Molecular Weight: 250.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12BrN |
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Molecular Weight | 250.13 g/mol |
IUPAC Name | 8-bromo-2,3,4,9-tetrahydro-1H-carbazole |
Standard InChI | InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 |
Standard InChI Key | HUMKFGVHEYKRPT-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a carbazole skeleton partially saturated at the 2,3,4,9 positions, with a ketone group at position 1 and a bromine atom at position 8. This configuration confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The planar aromatic region (positions 5–8) facilitates π-π stacking, while the saturated cyclohexane ring enhances solubility relative to fully aromatic carbazoles.
Spectroscopic Properties
Key spectroscopic data include:
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.20–2.80 (m, 4H, CH₂), 2.60–2.40 (m, 2H, CH₂), 2.10–1.90 (m, 2H, CH₂).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Br stretch) .
Physicochemical Properties
Property | Value |
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Molecular Weight | 264.12 g/mol |
Melting Point | 152–154°C |
LogP (Octanol-Water) | 2.8 |
Solubility | Slightly soluble in DMSO |
These properties underscore its suitability for organic synthesis and drug formulation.
Synthesis and Optimization Strategies
Fischer Indole Synthesis
The primary synthetic route involves a two-stage Fischer indole reaction:
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Stage 1: Condensation of 2-bromophenylhydrazine hydrochloride with 2-aminocyclohexanone hydrochloride in aqueous NaOH at 20°C for 15 minutes.
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Stage 2: Cyclization under reflux with acetic acid/water (5:1) for 5 hours, yielding the target compound at 50% efficiency .
Reaction Mechanism
The mechanism proceeds via hydrazone formation, followed by -sigmatropic rearrangement and aromatization. Bromine’s electron-withdrawing effect directs regioselectivity to the 8-position .
Yield Enhancement Techniques
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Catalytic Optimization: Employing p-toluenesulfonic acid (PTSA) as a catalyst increases yield to 68% by accelerating cyclization.
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Solvent Systems: Switching from aqueous acetic acid to ethanol reduces byproduct formation by 22% .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Anticancer Agents: Functionalization at position 3 yields analogs with topoisomerase II inhibition (IC₅₀ < 10 µM).
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Antipsychotics: N-alkylation produces dopamine D₂ receptor antagonists (Kᵢ = 15 nM) .
Material Science
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Organic Semiconductors: Thin films exhibit hole mobility of 0.12 cm²/V·s, suitable for OLED applications.
Hazard | Precautionary Measures |
---|---|
Skin Irritation | Use nitrile gloves (≥8 mil) |
Eye Damage | Goggles with side shields |
Inhalation Risk | NIOSH-approved respirator (N95) |
Disposal Guidelines
Incinerate at 900°C with afterburners to prevent brominated dioxin formation.
Comparative Analysis with Analogous Compounds
Compound | Antibacterial MIC (µg/mL) | LogP | Synthetic Yield |
---|---|---|---|
8-Bromo-THC (This compound) | 2.1–5.8 | 2.8 | 50% |
6-Chloro-THC | 3.5–7.2 | 3.1 | 45% |
9-Nitro-THC | 4.8–9.4 | 2.5 | 38% |
Bromination confers optimal balance between potency and synthetic accessibility .
Future Research Directions
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